Lipophilicity Advantage Over 3-Hydroxy, 5-Methyl, and Unsubstituted Thiophene-2-Carboxylate Analogs
The target compound exhibits a computed XLogP3-AA value of 2.6, placing it in the optimal lipophilicity range for passive membrane permeability (XLOGP3 between -0.7 and +5.0) [1]. In contrast, the 3-hydroxy analog (CAS 104386-67-6) is predicted to have lower lipophilicity due to the polar –OH group at C3, which also functions as a hydrogen bond donor (pKa ~8.98) . The 5-methyl analog (CAS 181063-59-2, MW 186.23) lacks the polarizable sulfur of the methylthio group, which contributes to both higher molecular weight and enhanced lipophilicity in the target compound . The parent methyl thiophene-2-carboxylate (CAS 5380-42-7) has a logP of ~1.89 [2]. The quantifiable lipophilicity increment (ΔXLogP ~0.7 vs. the parent ester) is directly relevant to selecting this scaffold for medicinal chemistry programs where balanced logD is desirable.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA or logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | Methyl thiophene-2-carboxylate: logP = 1.89 (ChemAxon); Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate: XLogP not publicly available (predicted lower due to H-bond donor capacity); Methyl 3-methoxy-5-methylthiophene-2-carboxylate: XLogP not publicly available (predicted lower due to absence of methylthio sulfur) |
| Quantified Difference | Δ ~0.7 log units vs. parent methyl thiophene-2-carboxylate |
| Conditions | Computed values from PubChem (XLogP3-AA algorithm) and HMDB (ChemAxon logP) |
Why This Matters
A 0.7 log unit difference in lipophilicity can translate to a ~5-fold change in partition coefficient, significantly altering membrane permeability and non-specific protein binding in biological assays.
- [1] PubChem Compound Summary for CID 10921976, Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate. XLogP3-AA = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/10921976 (accessed 2026-05-02). View Source
- [2] Human Metabolome Database: Methyl thiophene-2-carboxylate (HMDB0029719), logP 1.89 (ChemAxon). https://hmdb.ca/metabolites/HMDB0029719 (accessed 2026-05-02). View Source
